Cas no 938962-12-0 (3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide)

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide structure
938962-12-0 structure
Product name:3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide
CAS No:938962-12-0
MF:C15H7Cl4N3O
MW:387.047579050064
CID:6537203
PubChem ID:16551498

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3,4,5,6-tetrachloro-N-quinolin-5-ylpyridine-2-carboxamide
    • 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide
    • Z29904683
    • 938962-12-0
    • AKOS002521346
    • EN300-18128676
    • Inchi: 1S/C15H7Cl4N3O/c16-10-11(17)13(22-14(19)12(10)18)15(23)21-9-5-1-4-8-7(9)3-2-6-20-8/h1-6H,(H,21,23)
    • InChI Key: MEPUSXBIMQFCJS-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=C(N=C1C(NC1=CC=CC2C1=CC=CN=2)=O)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 386.931373g/mol
  • Monoisotopic Mass: 384.934323g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.9Ų
  • XLogP3: 5.1

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18128676-0.05g
938962-12-0 90%
0.05g
$212.0 2023-09-19

Additional information on 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide (CAS No. 938962-12-0): An Overview of a Promising Compound in Medicinal Chemistry

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide (CAS No. 938962-12-0) is a unique and multifaceted compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its complex molecular structure and diverse functional groups, holds potential applications in various therapeutic areas. This article aims to provide a comprehensive overview of the compound, including its chemical properties, biological activities, and recent research developments.

Chemical Structure and Properties

The molecular formula of 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide is C17H9Cl4N3O. The compound features a pyridine ring substituted with four chlorine atoms and an amide group attached to a quinoline ring. The presence of these functional groups imparts unique chemical properties to the molecule. The high degree of chlorination contributes to its stability and lipophilicity, which are crucial for its biological activity and pharmacokinetic profile.

Synthesis and Preparation

The synthesis of 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide typically involves multi-step reactions. One common approach is the reaction of 3,4,5,6-tetrachloropyridine-2-carboxylic acid with 5-aminoquinoline in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This method ensures high yields and purity of the final product. Recent advancements in synthetic chemistry have also explored greener and more efficient methods to synthesize this compound, aligning with the growing emphasis on sustainable practices in the pharmaceutical industry.

Biological Activities and Mechanisms of Action

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide has demonstrated a range of biological activities that make it a promising candidate for drug development. One of its key activities is its potent antiproliferative effect on cancer cells. Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism behind this activity is believed to involve the modulation of key signaling pathways such as p53 and MAPK.

In addition to its antiproliferative properties, 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide has also been investigated for its antimicrobial activity. Research has indicated that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes makes it a potential lead for developing new antibiotics.

Clinical Applications and Research Developments

The potential clinical applications of 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide are currently being explored through preclinical studies and early-stage clinical trials. In cancer research, this compound has shown promise as a targeted therapy for solid tumors. Preclinical studies have demonstrated its efficacy in reducing tumor size and preventing metastasis in animal models. These findings have paved the way for further clinical investigations.

In the realm of infectious diseases, the antimicrobial properties of 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide have attracted attention due to the increasing prevalence of antibiotic-resistant bacteria. Researchers are actively investigating its potential as a novel antibacterial agent that can combat multidrug-resistant strains.

Safety and Toxicology

The safety profile of 3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide is an important consideration for its development as a therapeutic agent. Preclinical toxicology studies have shown that the compound exhibits low toxicity at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects in humans.

To ensure patient safety and regulatory compliance, ongoing studies are being conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies aim to optimize dosing regimens and identify any potential drug interactions or adverse effects.

Conclusion

3,4,5,6-tetrachloro-N-(quinolin-5-yl)pyridine-2-carboxamide (CAS No. 938962-12-0) is a promising compound with diverse biological activities that hold significant potential in medicinal chemistry. Its antiproliferative and antimicrobial properties make it a valuable candidate for drug development in cancer therapy and infectious diseases. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications. As more data becomes available from preclinical and clinical studies, this compound may pave the way for innovative treatments in various therapeutic areas.

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